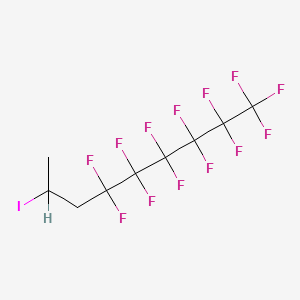

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

説明

Contextualization of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane within Perfluorinated Alkyl Iodides (PFIs)

Perfluorinated Alkyl Iodides (PFIs) are a class of organic compounds characterized by a perfluoroalkyl chain attached to an iodine atom. nih.gov These molecules are key intermediates in the synthesis of a wide range of fluorinated substances. ontosight.ainih.gov The general structure of a linear PFI is CnF2n+1I.

This compound is a specific type of PFI. The nomenclature indicates a nine-carbon chain where the majority of the hydrogen atoms have been replaced by fluorine. The presence of hydrogens at the 1, 2, and 3 positions suggests it is a partially fluorinated or polyfluorinated alkyl iodide. The iodine atom is located at the second carbon position.

PFIs are typically synthesized through a process called telomerization. clu-in.org This process involves the reaction of a perfluoroalkyl iodide, such as pentafluoroethyl iodide, with tetrafluoroethylene (B6358150) to produce a mixture of longer-chain PFIs. guidechem.com

Table 1: Physicochemical Properties of a Representative PFI (Perfluoroheptyl iodide)

| Property | Value |

| Molecular Formula | C7F15I |

| Molecular Weight | 495.96 g/mol chemicalbook.com |

| Melting Point | -8 °C chemicalbook.com |

| Boiling Point | 137 °C chemicalbook.com |

| Density | 2.01 g/cm³ chemicalbook.com |

| Refractive Index | 1.329 chemicalbook.com |

Significance of Perfluorinated Organoiodine Compounds in Contemporary Chemical Research and Synthesis

Perfluorinated organoiodine compounds are of considerable importance in modern chemical research and synthesis due to their unique reactivity. The carbon-iodine bond in these molecules is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a precursor for the formation of perfluoroalkyl radicals. wikipedia.org

These radicals are highly valuable in organic synthesis, allowing for the introduction of perfluoroalkyl groups into a wide range of organic molecules. acs.org This process, known as perfluoroalkylation, is of great interest in the development of pharmaceuticals, agrochemicals, and advanced materials, as the incorporation of perfluoroalkyl chains can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov

Furthermore, perfluorinated organoiodine compounds serve as building blocks for the synthesis of fluorotelomer alcohols and other fluorinated surfactants. nih.gov These surfactants are used in a variety of applications, including firefighting foams and surface coatings. ontosight.ai The versatility of perfluorinated organoiodine compounds in synthesis is highlighted by their use in radical addition reactions with alkenes and alkynes. researchgate.net

Table 2: Research Applications of Perfluorinated Organoiodine Compounds

| Application Area | Description of Use |

| Organic Synthesis | Precursors for perfluoroalkyl radical reactions. nih.gov |

| Materials Science | Synthesis of fluorinated polymers and surfactants. ontosight.ai |

| Medicinal Chemistry | Introduction of perfluoroalkyl groups into bioactive molecules. |

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFTMOJFHVIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880412 | |

| Record name | 1-(Perfluorohexyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-34-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38550-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Perfluorohexyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Iodo 1h,1h,1h,2h,3h,3h Perfluorononane and Its Perfluoroalkyl Iodide Moiety

Free Radical Reactivity and Trapping

The generation of the perfluoroalkyl radical from the C-I bond is a key step that initiates a variety of transformations. This can be achieved through thermal means, photochemical irradiation, or interaction with catalysts. rsc.org

Perfluoroalkyl radicals, once generated from their iodide precursors, readily participate in addition reactions with unsaturated carbon-carbon bonds. nsf.gov These reactions, often proceeding via an atom-transfer radical addition (ATRA) mechanism, are a powerful method for introducing perfluoroalkyl groups into organic molecules. nsf.gov

In a typical ATRA reaction, the perfluoroalkyl radical adds to an alkene, forming a new carbon-centered radical intermediate. This intermediate then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating a radical chain and yielding the final iodoperfluoroalkylated product. nsf.gov The addition of perfluoroalkyl iodides to terminal alkenes often results in a 1,2-addition process with high regioselectivity. nih.gov These reactions can tolerate a variety of functional groups, including esters, ethers, and ketones. nih.gov

The direction of radical addition can be highly specific. For instance, the photochemical reaction of heptafluoro-2-iodopropane with vinyl fluoride (B91410) yields a mixture of 1:1 adducts with a 99:1 ratio, demonstrating high regioselectivity. rsc.org Similarly, its reaction with trifluoroethylene (B1203016) affords two adducts in a 96:4 ratio under photochemical conditions. rsc.org

Table 1: Regioselectivity in Radical Addition of Heptafluoro-2-iodopropane to Fluoroolefins

| Olefin | Conditions | Adduct Ratio |

|---|---|---|

| Vinyl Fluoride | Photochemical | 99:1 |

| Vinyl Fluoride | Thermal | 97:3 |

| Trifluoroethylene | Photochemical | 96:4 |

| Trifluoroethylene | Thermal | 85:15 |

Data sourced from a study on the radical addition of heptafluoro-2-iodopropane. rsc.org

In the presence of oxygen or other oxygen sources, the perfluoroalkyl radical can be trapped to form oxygenated products. The oxidation of perfluoroalkyl substances can be initiated by a one-electron transfer, which leads to decarboxylation and the formation of a perfluoroalkyl radical. researchgate.net This radical can then react with species such as hydroxyl radicals (•OH), molecular oxygen (O₂), or water (H₂O). researchgate.net Another method involves the use of reagents like tert-butyl hydroperoxide (TBHP) to achieve hydroxyperfluoroalkylation of alkenes, resulting in the formation of β-perfluoroalkyl alcohols. acs.org

A significant competing pathway for the perfluoroalkyl radical is hydrogen atom abstraction from C-H bonds. cdnsciencepub.com Perfluoroalkyl radicals are highly electrophilic and can readily abstract hydrogen atoms from solvents or substrates, a process that can be over 1,000 times faster than abstraction by analogous hydrocarbon radicals. cdnsciencepub.com This reactivity necessitates the careful selection of solvents for perfluoroalkylation reactions to minimize undesired side reactions. Solvents with strong C-H bonds, such as acetic acid or dimethyl sulfoxide, are often preferred as the competition from hydrogen abstraction appears negligible with activated substrates in these media. cdnsciencepub.com

In some synthetic strategies, this hydrogen abstraction is a desired step. For example, in certain amidation reactions, the generated perfluoroalkyl radical acts as a hydrogen abstractor to convert a substrate's C-H bond into a carbon-centered radical, which can then undergo further transformation. nih.gov

Role of Halogen Bonding in Carbon-Iodine Bond Activation

The electrophilic character of the iodine atom in perfluoroalkyl iodides, known as the σ-hole, allows for non-covalent interactions called halogen bonds. nsf.govnih.gov This interaction involves a Lewis base donating electron density to the σ* anti-bonding orbital of the C-I bond, thereby weakening it and facilitating its cleavage. nsf.gov

Anions can act as potent Lewis bases to activate the C-I bond in perfluoroalkyl iodides. rsc.orgresearchgate.net Simple bases such as potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (tBuONa) can form halogen bonding complexes with the perfluoroalkyl iodide. nih.gov This interaction promotes the homolytic cleavage of the C-I bond under mild conditions, often at ambient temperature and sometimes assisted by visible light, to generate perfluoroalkyl radicals. nih.govrsc.orgresearchgate.net This anion-mediated activation provides a convenient and efficient method for initiating perfluoroalkylation reactions without the need for expensive transition metal or photoredox catalysts. rsc.orgresearchgate.net

The proposed mechanism involves the formation of a halogen bonding complex, which then undergoes homolysis to produce a perfluoroalkyl radical and an iodine radical. nih.gov The resulting perfluoroalkyl radical can then engage in various reactions, including addition to π-bonds. nih.gov

Catalytic Transformations Involving Perfluoroalkyl Iodides

A wide range of catalytic systems has been developed to generate perfluoroalkyl radicals from their iodide precursors for synthetic applications. These methods offer control over the reaction conditions and can expand the scope of possible transformations.

Catalytic approaches include:

Transition Metal Catalysis: Metals and their complexes, involving elements like copper, zinc, palladium, and iron, can mediate perfluoroalkylation. The mechanism often involves an electron transfer from the metal to the perfluoroalkyl iodide. For instance, stable phenanthroline-ligated copper-perfluoroalkyl reagents can react with heteroaryl bromides under mild conditions. acs.org

Photocatalysis: Visible light-mediated photocatalysis, using either transition metal complexes or organic dyes, is a common strategy. More recently, systems that avoid dedicated photocatalysts have been developed. These rely on the formation of an electron donor-acceptor (EDA) complex between a catalyst, like a substituted hydroquinone (B1673460), and the perfluoroalkyl iodide. nsf.gov This complex absorbs visible light, leading to the generation of the radical. nsf.gov Phosphines can also serve as organocatalysts, activating the C-I bond toward cleavage under blue light irradiation. mdpi.com

Biocatalysis: Reduced forms of cobalamin (vitamin B₁₂), which act as supernucleophiles, have been shown to catalyze perfluoroalkylation reactions. nih.gov

Table 2: Examples of Catalytic Systems for Perfluoroalkylation

| Catalyst Type | Specific Catalyst/System | Substrate Class |

|---|---|---|

| Transition Metal | (phen)CuRƒ | Heteroaryl Bromides acs.org |

| Transition Metal | CoBr₂/dppbz/Zn | Alkynes |

| Organocatalyst (Photo) | Substituted Hydroquinone | (Hetero)arenes, Alkenes nsf.gov |

| Organocatalyst (Photo) | Triphenylphosphine | Aldehydes mdpi.com |

| Anion-Mediated | KOH or tBuONa | Alkenes, Alkynes, Arenes nih.gov |

Transition Metal-Catalyzed Processes and Oxidative Additions

The carbon-iodine bond in perfluoroalkyl iodides is known to be susceptible to cleavage by transition metal complexes, initiating catalytic cycles for various coupling reactions. The oxidative addition of the perfluoroalkyl iodide to a low-valent transition metal center is a key elementary step in these processes. This reaction involves the insertion of the metal into the C-I bond, leading to a higher oxidation state metal complex containing both a perfluoroalkyl and an iodo ligand.

While specific studies detailing the oxidative addition of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane to transition metals are not extensively documented in publicly available literature, the general reactivity of secondary perfluoroalkyl iodides provides a framework for understanding its potential behavior. The reactivity in these processes is influenced by factors such as the nature of the transition metal, the ligands coordinating to the metal center, and the structure of the perfluoroalkyl iodide itself.

The general mechanism for the palladium-catalyzed cross-coupling of a generic perfluoroalkyl iodide (Rf-I) with a coupling partner (Nu) can be conceptualized as follows:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the perfluoroalkyl iodide to a low-valent palladium(0) complex to form a palladium(II) intermediate.

Transmetalation or Nucleophilic Attack: This is followed by a reaction with a nucleophile or an organometallic reagent, which displaces the iodide ligand.

Reductive Elimination: The final step involves the reductive elimination of the desired perfluoroalkylated product, regenerating the palladium(0) catalyst.

Table 1: Conceptual Example of a Transition Metal-Catalyzed Cross-Coupling Reaction

| Step | Reactants | Catalyst | Intermediate | Product |

| 1. Oxidative Addition | Rf-I | Pd(0)Ln | Rf-Pd(II)(I)Ln | - |

| 2. Transmetalation | Rf-Pd(II)(I)Ln + R-M | Pd(0)Ln | Rf-Pd(II)(R)Ln | M-I |

| 3. Reductive Elimination | Rf-Pd(II)(R)Ln | - | - | Rf-R |

Note: This table represents a generalized catalytic cycle and is not based on specific experimental data for this compound due to a lack of available literature.

Organocatalytic Applications with Hypervalent Iodine Precatalysts

Hypervalent iodine compounds have emerged as versatile reagents and catalysts in organic synthesis, offering mild and often metal-free reaction conditions. In the context of perfluoroalkylation, hypervalent iodine precatalysts can be used to generate reactive perfluoroalkylating species.

Although specific applications of this compound in organocatalytic reactions with hypervalent iodine precatalysts are not well-documented, the general principles of such reactions can be discussed. A common strategy involves the in-situ generation of a hypervalent iodine(III) reagent from a catalytic amount of an iodoarene precursor in the presence of a stoichiometric oxidant. This hypervalent iodine(III) species can then react with the perfluoroalkyl iodide.

The proposed mechanistic pathway often involves the formation of a perfluoroalkyl radical, which can then participate in various addition or substitution reactions. The hypervalent iodine reagent facilitates the single-electron transfer (SET) process that leads to the homolytic cleavage of the C-I bond in the perfluoroalkyl iodide.

Table 2: Conceptual Organocatalytic Perfluoroalkylation Cycle

| Step | Reactants | Catalyst System | Intermediate Species | Reaction Type |

| 1. Catalyst Activation | Iodoarene + Oxidant | - | Hypervalent Iodine(III) Reagent | Oxidation |

| 2. Radical Generation | Rf-I + Hypervalent Iodine(III) | - | Rf• (Perfluoroalkyl radical) | Single-Electron Transfer |

| 3. Product Formation | Rf• + Substrate | - | Product-radical | Radical Addition/Substitution |

| 4. Catalyst Regeneration | Reduced Hypervalent Iodine Species | - | Iodoarene | Reduction |

Note: This table illustrates a generalized organocatalytic cycle. Specific research findings for this compound are not available in the reviewed literature.

Advanced Applications in Materials Science and Chemical Synthesis

Integration into Novel Materials and Composites

The unique surface properties and reactivity of perfluoroalkyl iodides make them ideal candidates for the modification and enhancement of various materials.

Functionalization of Carbon Nanomaterials (e.g., Graphene, Carbon Nanotubes) with Perfluoroalkyl Groups

The covalent functionalization of carbon nanomaterials like graphene and single-walled carbon nanotubes (SWNTs) with perfluoroalkyl groups can significantly alter their properties. A common method involves the free radical addition of a perfluoroalkyl iodide to the carbon framework. This process enhances the dispersibility of these nanomaterials in fluorous solvents, which is a critical step for their processing and integration into other materials. The attachment of perfluoroalkyl chains can be confirmed through various analytical techniques.

| Analytical Technique | Observation |

| Infrared (IR) Spectroscopy | Presence of C-F stretching vibrations. |

| X-ray Photoelectron Spectroscopy (XPS) | Signals corresponding to F 1s and changes in the C 1s spectrum, indicating covalent bonding. |

| Thermogravimetric Analysis (TGA) | Mass loss at specific temperatures corresponding to the decomposition of the attached perfluoroalkyl groups. |

This functionalization is crucial for developing advanced composites, such as fluorocarbon-nanocarbon hybrid lubricants and materials for fluorous-phase catalysis.

Development of Surface-Modifying Agents and Repellents

Perfluoroalkyl chains are known for their ability to create low-energy surfaces. When anchored to a substrate, they can impart impressive water and oil repellency. Perfluoroalkyl iodides serve as key intermediates in the synthesis of these surface-modifying agents. For instance, they are used to produce perfluoroalkylethyl compounds which are the main components in many organic fluorine fabric finishing agents. These agents provide excellent water and oil repellency, breathability, and durability to textiles without altering their original feel or color. The low critical surface tension provided by the perfluoroalkyl groups is the primary reason for these properties.

Precursor Chemistry for Fluorinated Compound Derivatization

The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and susceptible to cleavage, making it a valuable reactive handle for the synthesis of more complex fluorinated molecules.

Synthesis of Complex Perfluorinated Structures and Specialty Intermediates

Perfluoroalkyl iodides are fundamental starting materials for a wide range of fluorinated compounds. They can undergo various reactions, such as addition, substitution, and coupling reactions, to introduce the perfluoroalkyl moiety into different molecular architectures. This is particularly important in the synthesis of specialty chemicals and intermediates used in the pharmaceutical, agrochemical, and electronics industries, where the presence of a perfluoroalkyl group can enhance biological activity, chemical stability, or specific physical properties.

Role in Polymer and Coating Development

In the realm of polymer science, perfluoroalkyl iodides are utilized as chain transfer agents in telomerization reactions to produce low-molecular-weight fluoropolymers. These telomers are essential for creating a variety of materials, including high-performance coatings, sealants, and elastomers. The resulting polymers exhibit desirable properties such as high thermal stability, excellent chemical resistance, low dielectric constants, and very low surface tensions. These characteristics make them suitable for demanding applications, from non-stick cookware to waterproof and breathable fabrics.

Research Avenues in Bioscience Applications (e.g., Diagnostic Tool Development, Drug Delivery Systems)

The unique properties of fluorinated compounds are also being explored in the field of bioscience.

The high electronegativity and biocompatibility of the perfluoroalkyl chain, combined with the ability to attach it to biomolecules via the reactive iodine, open up possibilities for developing novel diagnostic and therapeutic tools. For example, the incorporation of perfluoroalkyl chains can enhance the stability and bioavailability of drug molecules. Furthermore, the lipophobicity and hydrophobicity of these chains can be exploited in the design of sophisticated drug delivery systems, such as emulsions and vesicles, for targeted delivery and controlled release of therapeutic agents. While still an emerging area of research, the potential for perfluoroalkyl iodides and their derivatives in bioscience applications is significant.

Environmental Chemistry and Transformation Pathways of Perfluorinated Organoiodine Compounds

Environmental Persistence and Mobility in Diverse Media

Perfluorinated compounds are known for their exceptional chemical and thermal stability, which contributes to their persistence in the environment. nih.govnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation processes such as hydrolysis, photolysis, and microbial degradation. nih.gov This inherent stability leads to their classification as "forever chemicals". nih.gov

Perfluorinated iodides (PFIs) are considered volatile organic chemicals and can be readily released into the atmosphere. scispace.com Their presence in various environmental matrices, such as ambient air around manufacturing facilities, confirms their mobility. scispace.com Once in the atmosphere, these volatile precursors can undergo long-range transport, contributing to the global distribution of PFAS. scispace.comacs.org The partitioning of these compounds between air, water, and soil is a key factor in their environmental fate. For instance, the structure of PFOS and PFOA, with a hydrophobic fluorinated backbone and a hydrophilic functional group, causes them to accumulate at air-water interfaces. nih.gov While shorter-chain PFAS are generally more mobile in soil and groundwater, the volatility of PFI precursors facilitates their atmospheric transport regardless of chain length. scispace.comresearchgate.net

Abiotic Transformation Mechanisms

Abiotic transformation processes, particularly those occurring in the atmosphere, play a significant role in the environmental fate of perfluorinated organoiodine compounds. These processes are key to their conversion into more stable and often more toxic end-products like PFCAs.

In the atmosphere, the degradation of volatile perfluorinated organoiodine compounds is primarily initiated by photochemical reactions. Gas-phase photolysis of fluorotelomer iodides (FTIs) can lead to the release of fluorotelomer alcohols (FTOHs). miljodirektoratet.no The atmospheric oxidation of these FTOHs, initiated by hydroxyl (OH) radicals, is a significant pathway for the formation of PFCAs. acs.org Smog chamber studies have confirmed that the atmospheric degradation of FTOHs yields a homologous series of PFCAs, suggesting this is a major source of these persistent compounds in the environment. acs.org

The atmospheric lifetime of these precursor compounds is a critical factor in their potential for long-range transport. For example, the atmospheric lifetime of N-ethyl perfluorobutanesulfonamide (NEtFBSA), another volatile PFAS precursor, is estimated to be 20–50 days, allowing for substantial atmospheric transport before degradation. acs.org Similarly, FTIs are subject to atmospheric transport and subsequent oxidation, contributing to PFCA pollution in remote locations. acs.org

Recent research has also highlighted the effectiveness of UV-based photochemical degradation for breaking down PFAS in water. The addition of iodide to a UV/sulfite water treatment system has been shown to accelerate the degradation of PFCAs and PFSAs by generating aquated electrons, which are powerful reducing agents. waterworld.comnih.gov This process, while a treatment technology, demonstrates the potential for photochemical reactions involving iodide to transform these persistent compounds. waterworld.comresearchgate.net

The table below summarizes key abiotic transformation pathways for perfluorinated organoiodine precursors.

| Precursor Compound Group | Primary Transformation Pathway | Key Reactants | Major Products | Environmental Compartment |

| Fluorotelomer Iodides (FTIs) | Gas-phase Photolysis | UV light | Fluorotelomer Alcohols (FTOHs) | Atmosphere |

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation | OH radicals, Cl atoms | Perfluorocarboxylic Acids (PFCAs) | Atmosphere |

| Perfluoroalkyl Iodides (PFAIs) | Gas-phase Photolysis | UV light | Perfluorocarboxylic Acids (PFCAs) | Atmosphere |

Biotic Transformation Pathways

In addition to abiotic processes, biotic transformations mediated by microorganisms are a crucial pathway for the degradation of perfluorinated organoiodine compounds and other PFAS precursors in various environmental systems.

Microbial biotransformation of PFAS precursors has been observed in different environments, including soil and wastewater treatment systems. researchgate.netrsc.org Studies have shown that fluorotelomer iodides can be transformed by soil microorganisms. For example, the aerobic soil biotransformation of 6:2 fluorotelomer iodide (6:2 FTI) leads to the formation of 6:2 fluorotelomer alcohol (6:2 FTOH) as a key intermediate. researchgate.net This intermediate is then further transformed into a variety of PFCAs, including perfluoropentanoic acid (PFPeA), perfluorohexanoic acid (PFHxA), and other related acids. researchgate.net

The transformation of these precursors can be a significant source of PFCAs in terrestrial and aquatic environments. Soils can act as a major sink for these compounds, where they can undergo biotransformation over time. researchgate.net The likelihood of PFAS biotransformation has been found to be higher under aerobic conditions. researchgate.net The transformation of larger PFAS precursors by microorganisms often leads to the formation of terminal perfluoroalkyl acids (PFAAs). rsc.org

The table below presents the results from a study on the aerobic soil biotransformation of 6:2 Fluorotelomer Iodide, highlighting the formation of various PFCAs over 91 days.

| Transformation Product | Molar Yield (%) at Day 91 |

| Perfluoropentanoic acid (PFPeA) | 20 |

| 5:3 Acid | 16 |

| Perfluorohexanoic acid (PFHxA) | 3.8 |

| 4:3 Acid | 3.0 |

Data sourced from a study on the aerobic soil biotransformation of 6:2 FTI. researchgate.net

This biotic pathway, coupled with the abiotic transformations in the atmosphere, demonstrates the complex environmental fate of perfluorinated organoiodine compounds and their role as significant precursors to the widespread environmental contamination by persistent PFCAs and PFSAs. nih.govmiljodirektoratet.nochemrxiv.orgacs.org

Computational and Theoretical Studies on Perfluorinated Organoiodine Systems

Electronic Structure and Bonding Analysis

The unique properties of perfluorinated organoiodine compounds are deeply rooted in their electronic structure. The high electronegativity of fluorine atoms significantly influences the electron distribution within the molecule, impacting bond strengths, polarity, and the nature of the carbon-iodine bond.

Hypervalent iodine compounds are a class of molecules where the iodine atom formally possesses more than eight electrons in its valence shell. illinois.edu This phenomenon is rationalized by the three-center-four-electron (3c-4e) bond model. illinois.edu In the context of perfluoroalkyl iodine compounds, the iodine atom can engage in hypervalent bonding, particularly in reaction intermediates and higher oxidation state species.

Theoretical studies have shown that the apical bonds in these hypervalent species are highly polarized, with the central iodine atom bearing a partial positive charge and the more electronegative ligands sharing a negative charge. illinois.edu The presence of strongly electron-withdrawing perfluoroalkyl groups can further influence the stability and reactivity of these hypervalent iodine species. The fundamental feature of these compounds is the highly polarized three-center-four-electron (3c-4e) bond. illinois.edu Computational models are crucial in elucidating the geometries and electronic properties of these transient or highly reactive species, which can be challenging to characterize experimentally.

| Compound Type | Iodine Oxidation State | Typical Geometry | Bonding Model | Influence of Perfluoroalkyl Group |

|---|---|---|---|---|

| λ³-Iodanes | +3 | Trigonal bipyramidal | 3c-4e bond for apical ligands | Enhances electrophilicity of iodine |

| λ⁵-Iodanes | +5 | Square pyramidal | Two orthogonal 3c-4e bonds | Increases oxidative stability |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving perfluoroalkyl iodides. frontiersin.org DFT calculations can accurately predict the energetics of various reaction pathways, including bond dissociation energies, activation barriers, and the stability of intermediates. frontiersin.org For instance, in reactions involving the homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals, DFT can provide quantitative estimates of the bond dissociation energy, which is crucial for understanding the reaction initiation conditions.

A combination of DFT calculations and kinetic models has been successfully applied to elucidate the complex reactivity of photoinitiated aromatic perfluoroalkylations. nih.gov These studies help to rationalize experimental observations, such as quantum yields and differences in reactivity and selectivity between similar substrates. nih.gov

| Reaction Type | DFT-Calculated Parameter | Significance |

|---|---|---|

| Radical Initiation | C-I Bond Dissociation Energy | Predicts ease of radical formation |

| Nucleophilic Substitution | Activation Energy Barrier | Determines reaction rate and feasibility |

| Addition to Alkenes | Reaction Energy Profile | Elucidates the step-wise mechanism |

Computational studies are instrumental in understanding and predicting the chemo- and stereoselectivity of reactions involving perfluoroalkyl iodides. By modeling the transition states of competing reaction pathways, researchers can identify the structural and electronic factors that favor the formation of a particular product.

For example, in the addition of perfluoroalkyl radicals to prochiral alkenes, DFT calculations can be used to determine the relative energies of the transition states leading to the different stereoisomers. These calculations can reveal subtle stereoelectronic effects that govern the facial selectivity of the radical attack. Such insights are invaluable for the rational design of stereoselective synthetic methods.

Conformational Analysis and Stereoelectronic Effects of Fluorination

The high degree of fluorination in compounds like 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane leads to unique conformational preferences and stereoelectronic effects that significantly influence their physical and chemical properties.

Perfluoroalkyl chains are known to adopt helical conformations, in contrast to the zigzag preference of their hydrocarbon counterparts. nih.gov This helical structure arises from the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. researchgate.net Computational studies, including DFT calculations and molecular dynamics simulations, have been employed to investigate the conformational landscape of perfluoroalkanes and related compounds. nih.gov These studies have shown that the helical arrangement is a local structural property that can be influenced by the presence of heteroatoms or functional groups. nih.gov

The introduction of fluorine atoms also gives rise to potent stereoelectronic effects, such as the gauche effect, which can stabilize conformations that would otherwise be disfavored. researchgate.net These effects are a consequence of hyperconjugative interactions between C-F bonds and adjacent bonding or antibonding orbitals. Understanding these subtle electronic interactions is crucial for predicting the three-dimensional structure and reactivity of fluorinated molecules.

| Property | Observation in Perfluoroalkyl Chains | Underlying Cause | Computational Method for Study |

|---|---|---|---|

| Conformational Preference | Helical | Steric repulsion of fluorine atoms | DFT, Molecular Dynamics |

| Stereoelectronic Effect | Gauche effect, anomeric effects | Hyperconjugation involving C-F bonds | Natural Bond Orbital (NBO) analysis |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane?

- Methodology : Gold(I)-catalyzed hydroarylation reactions are effective for synthesizing iodinated perfluorinated compounds, as demonstrated in analogous systems . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance iodine incorporation and minimize side reactions. Purification via fractional distillation or column chromatography is critical due to the compound’s high fluorophilicity.

- Key Considerations : Monitor reaction progress using <sup>19</sup>F NMR to track fluorine environments and ensure complete substitution at the iodine site .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Core Techniques :

- X-ray Photoelectron Spectroscopy (XPS) : Confirm the presence of iodine (binding energy ~620 eV for I 3d5/2) and fluorine (689–692 eV for F 1s) .

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>19</sup>F NMR to resolve structural isomers and verify perfluorinated chain integrity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to validate molecular formula (e.g., C9H4F15I) and detect impurities .

- Supplementary Methods : Contact angle measurements (e.g., water contact angle >150°) to assess hydrophobicity in surface applications .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use inert atmosphere (N2 or Ar) gloveboxes to prevent hydrolysis of the iodine moiety. Avoid exposure to moisture or UV light, which may degrade perfluorinated chains .

- Storage : Store in amber glass vials at –20°C. Stabilize with radical inhibitors (e.g., 100–300 ppm MEHQ) to prevent polymerization .

Advanced Research Questions

Q. How do different synthesis routes impact the yield and purity of 2-Iodo-perfluorononane, and how can these be optimized?

- Challenge : Competing side reactions (e.g., defluorination or iodine displacement) reduce yield.

- Optimization Strategies :

- Catalyst Screening : Test Au(I), Pd(0), or Ni(0) catalysts to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine retention but may increase side reactions. Balance with fluorophilic solvents (e.g., perfluorodecalin) .

Q. What are the key factors in achieving uniform surface coatings using this compound, and how do deposition methods affect performance?

- Surface Engineering :

- Gas-Phase Deposition : Produces nano-scale roughness (via PFOTS-like mechanisms), achieving water contact angles >150° and sliding angles <5° for self-cleaning surfaces .

- Liquid-Phase Deposition : Yields similar contact angles but higher sliding angles (~20°) due to incomplete monolayer formation .

- Critical Parameters :

- Substrate pretreatment (e.g., alumina nanoparticle filling) enhances adhesion .

- Post-deposition annealing (100–150°C) improves crosslinking of perfluorinated chains .

Q. How can researchers address discrepancies in hydrophobicity measurements when using this compound in nanocomposites?

- Root Cause Analysis : Variability arises from inhomogeneous surface coverage or competing interactions between iodine and matrix components (e.g., epoxy resins).

- Mitigation Strategies :

- Morphological Characterization : Use AFM/SEM to quantify surface roughness (Ra <10 nm for optimal hydrophobicity) .

- XPS Depth Profiling : Detect iodine migration to the bulk, which reduces surface functionality .

- Statistical Validation : Apply ANOVA to compare contact angle datasets across deposition batches, ensuring p <0.05 for reproducibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。